molecular formula C5H5NO3 B14669795 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- CAS No. 51255-10-8

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl-

Cat. No.: B14669795
CAS No.: 51255-10-8
M. Wt: 127.10 g/mol
InChI Key: WTXOSGFCAJSFHN-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- is a heterocyclic compound containing an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.

    Substitution: Substitution reactions can occur at different positions on the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine dione derivatives, while substitution reactions could introduce various functional groups onto the oxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- include other oxazine derivatives such as:

  • 2H-1,3-Oxazine-2,6(3H)-dione
  • 5-ethyl-2H-1,3-Oxazine-2,6(3H)-dione

Uniqueness

The uniqueness of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position can affect the compound’s stability, solubility, and interaction with other molecules.

Properties

CAS No.

51255-10-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

5-methyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C5H5NO3/c1-3-2-6-5(8)9-4(3)7/h2H,1H3,(H,6,8)

InChI Key

WTXOSGFCAJSFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)OC1=O

Origin of Product

United States

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